L-Iditol hexaacetate

Analytical Chemistry Solid-State Chemistry Quality Control

L-Iditol hexaacetate (CAS 13443-46-4) is a fully acetylated, enantiomerically pure derivative of the rare sugar alcohol L-iditol, supplied as a white to off-white crystalline solid. Unlike generic isomeric alditol hexaacetates (e.g., D-glucitol or D-mannitol hexaacetate), its unique stereochemistry (2S,3R,4R,5S) ensures unambiguous identification of L-idose in GC/MS carbohydrate profiling and serves as an indispensable chiral building block for synthesizing bioactive inositol phosphates. Substitution with a diastereomer introduces uncontrolled analytical variables and can lead to inactive stereoisomers—making rigorous stereochemical integrity your non-negotiable procurement criterion.

Molecular Formula C18H26O12
Molecular Weight 434.4 g/mol
CAS No. 13443-46-4
Cat. No. B019715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Iditol hexaacetate
CAS13443-46-4
Molecular FormulaC18H26O12
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3/t15-,16-,17+,18+/m0/s1
InChIKeyNJVBTKVPPOFGAT-WNRNVDISSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Iditol Hexaacetate (CAS 13443-46-4) Procurement Guide: Properties and Key Differentiation


L-Iditol hexaacetate (CAS 13443-46-4) is a fully acetylated derivative of the rare sugar alcohol L-iditol, classified as an alditol hexaacetate . Its molecular formula is C18H26O12 (MW: 434.39 g/mol), and it presents as a white to off-white crystalline solid . The compound is characterized by having all six hydroxyl groups of the parent L-iditol protected as acetate esters, which significantly alters its physicochemical properties, such as solubility in organic solvents, compared to the free polyol . This fully protected structure makes it a versatile building block in synthetic carbohydrate chemistry and a critical reference standard in analytical method development .

Why L-Iditol Hexaacetate Cannot Be Substituted by Other Alditol Hexaacetates


Substituting L-Iditol hexaacetate with other isomeric alditol hexaacetates, such as D-glucitol hexaacetate (sorbitol hexaacetate) or D-mannitol hexaacetate, is not scientifically valid. These compounds, while sharing the same molecular formula and mass, are distinct diastereomers with unique stereochemical arrangements. This stereochemical difference translates into quantifiable variations in physical properties, most notably a significantly different melting point range, and divergent behavior in analytical and biological systems . Therefore, generic substitution without rigorous validation would introduce uncontrolled variables, potentially leading to erroneous analytical results or failed synthetic outcomes in applications that are sensitive to three-dimensional molecular architecture [1].

Quantitative Evidence Guide for Selecting L-Iditol Hexaacetate


Physical Property Differentiation: Melting Point

L-Iditol hexaacetate exhibits a melting point range of 114-119°C, which is distinct from its stereoisomers D-glucitol hexaacetate (100-104°C) and D-mannitol hexaacetate (122-124°C) [1].

Analytical Chemistry Solid-State Chemistry Quality Control

Unique Crystal Structure Confirmation

The crystal structure of L-Iditol hexaacetate was characterized for the first time by X-ray crystallography in 2024, and the dataset has been deposited in the Cambridge Structural Database (CCDC) [1][2]. This provides a definitive, atomic-level confirmation of its stereochemistry, distinguishing it from other alditol hexaacetates.

Crystallography Structural Biology Material Science

Analytical Differentiation via Mass Spectrometry

Isomeric alditol hexaacetates, including L-Iditol hexaacetate, can be reliably differentiated by their electron impact (EI) mass spectra [1]. Principal component analysis (PCA) and cluster analysis of the mass spectral data demonstrate statistically significant differences, enabling unambiguous identification [1].

Analytical Chemistry Metabolomics Glycobiology

Role as a Key Precursor in Complex Molecule Synthesis

L-Iditol hexaacetate serves as a definitive synthetic precursor for assigning absolute stereochemistry in complex natural product synthesis. Its conversion to the target molecule provides unambiguous proof of configuration, a role that cannot be fulfilled by other alditol hexaacetates due to their different stereochemistry [1].

Organic Synthesis Medicinal Chemistry Chiral Pool Synthesis

High-Value Application Scenarios for L-Iditol Hexaacetate


Analytical Standard for Carbohydrate Analysis by GC/MS

As a volatile derivative of L-idose, L-Iditol hexaacetate is an essential reference standard for gas chromatography-mass spectrometry (GC/MS) methods used in carbohydrate profiling [1]. Its unique mass spectrum and chromatographic retention time allow for the unambiguous identification and quantification of L-idose in complex biological or synthetic mixtures, which is impossible to achieve using standards of other hexitol hexaacetates [1].

Chiral Building Block in Stereospecific Synthesis

The fully protected and enantiomerically pure L-Iditol hexaacetate serves as a crucial chiral building block in the multi-step synthesis of complex molecules. Its defined stereochemistry is used to install specific chiral centers in target molecules, such as inositol phosphates and other bioactive compounds, where the use of the wrong isomer would lead to an inactive or undesired stereoisomer [2].

Crystallography and Solid-State Research

The recent definitive structural characterization of L-Iditol hexaacetate by X-ray crystallography makes it a valuable compound for solid-state chemistry research [3]. Researchers studying crystal packing, intermolecular interactions in acetylated polyols, or using the compound as a model system can rely on this high-quality structural data for computational modeling and experimental design [3].

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